Cas no 7339-87-9 (4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate)

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate 化学的及び物理的性質

名前と識別子

-

- 2-(4-Hydroxyphenyl)acetaldehyde

- 4-HYDROXYPHENYLACETALDEHYDE

- Benzeneacetaldehyde,4-hydroxy-

- Benzeneacetaldehyde,4-hydroxy

- HYDRPHENYLAC-CPD

- p-Hydroxyphenylacetaldehyde

- pOH-Ph-CH2CHO

- DTXSID00223631

- AKOS004120647

- 2-(4-HYDROXYPHENYL)ETHANAL

- 4-hydroxyphenyl acetaldehyde

- GTPL6635

- 7339-87-9

- J-506016

- MFCD03411043

- Q9552908

- CHEBI:15621

- PD049641

- FT-0669947

- 2-(4-hydroxyphenyl)-acetaldehyde

- 4-Hydroxyphenylacetaldehyde, approximately ~15per cent by weight in Ethyl Acetate

- HDJ7B4KB3X

- C03765

- SCHEMBL105690

- HPAL

- 4-hydoxyphenylacetaldehyde

- (4-Hydroxy-phenyl)-acetaldehyde

- Benzeneacetaldehyde, 4-hydroxy-

- 4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate

- UNII-HDJ7B4KB3X

- NS00116187

- A930614

- (4-hydroxyphenyl)acetaldehyde

-

- MDL: MFCD03411043

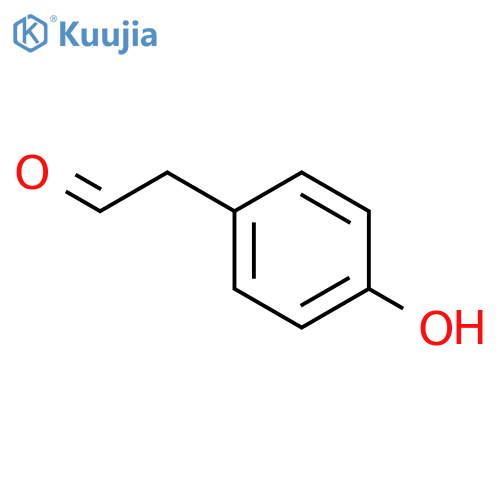

- インチ: InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2

- InChIKey: IPRPPFIAVHPVJH-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)O)CC=O

計算された属性

- せいみつぶんしりょう: 136.05200

- どういたいしつりょう: 136.052429494g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.5

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.153±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 118 ºC

- ふってん: 281.4±15.0 ºC (760 Torr),

- フラッシュポイント: 117.9±13.0 ºC,

- ようかいど: 微溶性(5.4 g/l)(25ºC)、

- PSA: 37.30000

- LogP: 1.13360

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate セキュリティ情報

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate 税関データ

- 税関コード:2912499000

- 税関データ:

中国税関番号:

2912499000概要:

291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、テトラホルムアルデヒド外観

要約:

291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR5985-10mg |

4-Hydroxyphenylacetaldehyde |

7339-87-9 | 10mg |

£315.00 | 2024-05-25 | ||

| TRC | H949050-100mg |

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate |

7339-87-9 | 100mg |

$903.00 | 2023-05-18 | ||

| TRC | H949050-250mg |

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate |

7339-87-9 | 250mg |

$ 1705.00 | 2023-02-02 | ||

| Alichem | A019122355-5g |

2-(4-Hydroxyphenyl)acetaldehyde |

7339-87-9 | 95% | 5g |

$3966.78 | 2023-09-01 | |

| TRC | H949050-5mg |

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate |

7339-87-9 | 5mg |

$ 798.00 | 2023-09-07 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-214245B-100 mg |

4-Hydroxyphenylacetaldehyde, |

7339-87-9 | ≥95% | 100MG |

¥8,574.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214245-10 mg |

4-Hydroxyphenylacetaldehyde, |

7339-87-9 | ≥95% | 10mg |

¥1,504.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214245C-250mg |

4-Hydroxyphenylacetaldehyde, |

7339-87-9 | ≥95% | 250mg |

¥18050.00 | 2023-09-05 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214245C-250 mg |

4-Hydroxyphenylacetaldehyde, |

7339-87-9 | ≥95% | 250MG |

¥18,050.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-214245-10mg |

4-Hydroxyphenylacetaldehyde, |

7339-87-9 | ≥95% | 10mg |

¥1504.00 | 2023-09-05 |

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate 関連文献

-

Mingtao Zhao,Ziqing Qin,Abdullah Abdullah,Yi Xiao Green Chem. 2022 24 3225

-

Carol Bergin,Robert Hamilton,Brian Walker,Brian J. Walker Chem. Commun. 1996 1155

-

3. Biosynthesis of coclaurineOm Prakash,Dewan S. Bhakuni,Randhir S. Kapil J. Chem. Soc. Perkin Trans. 1 1979 1515

-

4. Biosynthesis of coclaurineOm Prakash,Dewan S. Bhakuni,Randhir S. Kapil J. Chem. Soc. Perkin Trans. 1 1979 1515

-

Jianxiong Zhao,Benjamin R. Lichman,John M. Ward,Helen C. Hailes Chem. Commun. 2018 54 1323

-

Rosario Zamora,Francisco J. Hidalgo RSC Adv. 2015 5 9709

-

Cooper S. Jamieson,Joshua Misa,Yi Tang,John M. Billingsley Chem. Soc. Rev. 2021 50 6950

-

Alessandra Bonamore,Irene Rovardi,Francesco Gasparrini,Paola Baiocco,Marco Barba,Carmela Molinaro,Bruno Botta,Alberto Boffi,Alberto Macone Green Chem. 2010 12 1623

-

Franco Chimenti,Daniela Secci,Adriana Bolasco,Paola Chimenti,Arianna Granese,Simone Carradori,Melissa D'Ascenzio,Matilde Yá?ez,Francisco Orallo Med. Chem. Commun. 2010 1 61

-

Carla E. Brown,James McNulty,Claudia Bordón,Robert Yolken,Lorraine Jones-Brando Org. Biomol. Chem. 2016 14 5951

4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetateに関する追加情報

4-Hydroxyphenylacetaldehyde: A Comprehensive Overview

4-Hydroxyphenylacetaldehyde (CAS No. 7339-87-9) is a versatile organic compound that has garnered significant attention in various industries due to its unique chemical properties and wide-ranging applications. This compound, often referred to as 4-hydroxyphenylacetaldehyde, is a derivative of hydroxycinnamaldehyde and is commonly used in the food, fragrance, and pharmaceutical sectors. Its ability to dissolve in solvents like ethyl acetate makes it highly suitable for formulation in products requiring controlled release or specific solubility profiles.

Recent advancements in the synthesis and application of 4-hydroxyphenylacetaldehyde have further highlighted its potential in modern chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, such as antioxidants and anti-inflammatory agents. For instance, studies published in the *Journal of Natural Products* have demonstrated its efficacy in modulating cellular responses, making it a promising candidate for drug development.

The structure of 4-hydroxyphenylacetaldehyde consists of a benzene ring substituted with a hydroxyl group at the para position and an acetaldehyde moiety. This arrangement imparts unique electronic properties, enabling it to participate in various chemical reactions. Its reactivity has been exploited in the synthesis of complex molecules, including natural product analogs and synthetic polymers.

In the fragrance industry, 4-hydroxyphenylacetaldehyde is valued for its pleasant aroma, which contributes to the creation of floral and woody accords. Its use in perfumery has been enhanced by recent innovations in scent delivery systems, such as microencapsulation, which allow for prolonged fragrance release. This has made it a popular choice among perfumers seeking to create long-lasting and nuanced fragrances.

The pharmaceutical industry has also benefited from the properties of 4-hydroxyphenylacetaldehyde. Studies have shown that it exhibits potential anti-cancer activity by inducing apoptosis in cancer cells while sparing normal cells. This selective toxicity makes it a candidate for targeted drug delivery systems. Additionally, its role as a chiral building block has facilitated the synthesis of enantiomerically pure compounds, which are crucial for developing effective pharmaceuticals.

From an environmental perspective, the biodegradability of 4-hydroxyphenylacetaldehyde has been studied extensively. Research indicates that it undergoes rapid microbial degradation under aerobic conditions, making it an eco-friendly alternative to more persistent chemicals. This aligns with current sustainability trends and regulatory requirements for environmentally benign chemical use.

In conclusion, 4-hydroxyphenylacetaldehyde (CAS No. 7339-87-9) stands out as a multifaceted compound with applications across diverse industries. Its chemical versatility, combined with recent research advancements, positions it as a key player in future innovations. Whether in fragrance creation, drug development, or sustainable chemistry practices, this compound continues to demonstrate its value as a cornerstone of modern chemical science.

7339-87-9 (4-Hydroxyphenylacetaldehyde, approximately ~15% wt/vol in Ethyl Acetate) 関連製品

- 2219373-95-0(2-(hydroxymethyl)-1,4-dioxan-2-ylmethanol)

- 669692-32-4(3,5-dibromo-4-iodoaniline)

- 303144-91-4(N-Allyl-3-(trifluoromethyl)benzenecarboxamide)

- 1997005-87-4({1-(2,4-difluorophenyl)methylazetidin-2-yl}methanamine)

- 921895-61-6(2-(4-chlorophenoxy)-N-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethylacetamide)

- 1020489-98-8(N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide)

- 91324-13-9(1-(9H-carbazol-9-yl)-3-(diethylamino)propan-2-ol)

- 1933696-12-8((1S,5R,6S)-2-aminobicyclo3.1.0hexane-2,6-dicarboxylic acid)

- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)

- 459861-13-3(2-{5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one)